molecular formula C22H23FN2O B10990018 1-(4-benzylpiperidin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone

1-(4-benzylpiperidin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone

Cat. No.: B10990018
M. Wt: 350.4 g/mol
InChI Key: WBGNTFLIPUSODU-UHFFFAOYSA-N
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Description

1-(4-benzylpiperidin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzylpiperidin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Indole Formation: The indole moiety can be synthesized through Fischer indole synthesis or other methods.

    Fluorination: The indole ring is fluorinated using reagents such as Selectfluor.

    Coupling: The benzylpiperidine and fluoroindole moieties are coupled using a suitable linker, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzylpiperidin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the indole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly the central nervous system.

    Medicine: Potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-benzylpiperidin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone involves its interaction with molecular targets such as receptors or enzymes. The specific pathways and targets depend on the compound’s structure and functional groups. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-benzylpiperidin-1-yl)-2-(1H-indol-1-yl)ethanone: Lacks the fluorine atom, which may affect its pharmacological properties.

    1-(4-benzylpiperidin-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone: Contains a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

Uniqueness

The presence of the fluorine atom in 1-(4-benzylpiperidin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone may enhance its lipophilicity and metabolic stability, potentially leading to unique pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C22H23FN2O

Molecular Weight

350.4 g/mol

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(6-fluoroindol-1-yl)ethanone

InChI

InChI=1S/C22H23FN2O/c23-20-7-6-19-10-13-25(21(19)15-20)16-22(26)24-11-8-18(9-12-24)14-17-4-2-1-3-5-17/h1-7,10,13,15,18H,8-9,11-12,14,16H2

InChI Key

WBGNTFLIPUSODU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

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